![molecular formula C47H74N4O10 B608755 Lydicamycin CAS No. 133352-27-9](/img/structure/B608755.png)
Lydicamycin
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Overview
Description
Lydicamycin is an organic compound with the molecular formula C47H74N4O10 . It is an antibiotic with activity against Gram-positive bacteria . The bacteria Streptomyces lydicamycinicus and Streptomyces platensis are known to produce lydicamycin .
Synthesis Analysis
Lydicamycins are polyketide antibiotics that belong to a family of hybrid nonribosomal peptide-polyketide scaffolds. They possess unique tetramic acid and pyrrolidine moieties at each end of their structures . The biosynthetic gene cluster of lydicamycins has been reported, and all congeners, including previously unreported compounds from one pathway, have been fully characterized through molecular networking .Molecular Structure Analysis
The molecular structure of Lydicamycin includes unique tetramic acid and pyrrolidine moieties at each end of their structures . The molecular weight of Lydicamycin is 855.11 .Chemical Reactions Analysis
Lydicamycins are produced through modular biosynthetic assembly lines, involving type I polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) .Physical And Chemical Properties Analysis
Lydicamycin is a colorless powder . Its IR and *H NMR spectra have been characterized . The molecular formula of Lydicamycin is C47H74N4O10 .Scientific Research Applications
Antibiotics
Lydicamycins are polyketide antibiotics . They belong to a family of hybrid nonribosomal peptide-polyketide scaffolds that possess unique tetramic acid and pyrrolidine moieties at each end of their structures . This makes them a potential candidate for the development of new antibiotics.
Bioengineering
The biosynthetic gene cluster of lydicamycins has been reported . This opens up possibilities for bioengineering processes to produce lydicamycins or similar compounds. The insights into the enzymatic machinery during hybrid PKS–NRPS biosynthesis might be applied to rationalize bioengineering processes for other similar homologues .
Drug Discovery
Only five lydicamycin congeners have been isolated so far . The chemical potential of the congeners in this family is far from being fully described . Therefore, there is a potential for discovering new drugs within this family of compounds.
Metabolic Network Analysis
The biosynthesis of lydicamycins involves a complex metabolic network . Studying this network can provide insights into the metabolic pathways of microorganisms and can be useful in various fields like metabolic engineering, synthetic biology, and systems biology.
Microbial Ecology
Lydicamycins are produced by certain strains of Streptomyces . Studying the production of these compounds can provide insights into the ecological roles of these microorganisms in their natural habitats.
Marine Biotechnology
The strain of Streptomyces that produces lydicamycins was derived from seawater . This suggests a potential application in marine biotechnology, where these compounds could be used for the development of marine-derived drugs or other marine bioproducts.
Mechanism of Action
Lydicamycin, also known as 2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide, is a polyketide antibiotic with a unique structure and intriguing bioactivity .
Target of Action
The primary targets of Lydicamycin are Gram-positive bacteria . The compound exhibits potent antibacterial activity against these organisms, making it a promising candidate for the development of new antibiotics.
Mode of Action
Its unique structure, characterized by a pyrrolidine ring modified by an aminoiminomethyl group and a polyketide-derived carbon chain with multiple hydroxyl and olefinic functionalities, suggests a complex interaction with its bacterial targets .
Result of Action
The result of Lydicamycin’s action at the molecular and cellular level is the inhibition of bacterial growth, particularly in Gram-positive bacteria . This antibacterial activity is what makes Lydicamycin a potential candidate for antibiotic development.
Action Environment
The action of Lydicamycin can be influenced by environmental factors. For instance, Lydicamycin is produced by the bacteria Streptomyces lydicamycinicus and Streptomyces platensis , which are found in diverse environments, including the rhizosphere and marine environments . The production of Lydicamycin can be affected by the conditions of these environments, such as nutrient availability and temperature .
Safety and Hazards
Future Directions
The chemical potential of the congeners in the Lydicamycin family is far from being fully described . The findings from the study of its biosynthesis could provide new insights into the enzymatic machinery during hybrid PKS–NRPS biosynthesis and might be applied to rationalize bioengineering processes for other similar homologues .
properties
IUPAC Name |
2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74N4O10/c1-26(37(54)10-7-11-38(55)27(2)13-18-33(53)24-31-9-8-22-51(31)46(48)49)12-16-32(52)17-14-28(3)42(58)29(4)15-19-35-30(5)23-34-36(20-21-39(56)43(34)59)47(35,6)44(60)41-40(57)25-50-45(41)61/h7,10,12-14,16,23,26,29,31-39,42-43,52-56,58-60H,8-9,11,15,17-22,24-25H2,1-6H3,(H3,48,49)(H,50,61) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSRCWWMQWCNGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C(=CCC(CC3CCCN3C(=N)N)O)C)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74N4O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76170871 |
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